Linperlisib, also known as YY-20394, is an oral selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It has been primarily developed for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. The compound has shown promising efficacy in clinical trials, leading to its conditional approval in China in 2022 for use in patients who have received multiple prior therapies. Linperlisib's mechanism of action involves the inhibition of the PI3Kδ pathway, which plays a crucial role in cell proliferation and survival in various cancers .
Linperlisib is classified as a small-molecule drug targeting the PI3K family, specifically the delta isoform. This classification places it within a broader category of targeted therapies aimed at modulating signaling pathways involved in cancer progression. The drug was developed through a combination of computational drug design and empirical testing, focusing on optimizing its selectivity and potency against PI3Kδ .
The synthesis of linperlisib involves several steps that optimize its chemical structure for enhanced activity and selectivity. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process is designed to ensure high yield and reproducibility while maintaining the compound’s integrity for biological testing. The use of high-throughput screening methods during development allows for rapid assessment of various analogs, leading to the selection of linperlisib as a lead candidate .
Linperlisib has a well-defined molecular structure that contributes to its function as a selective inhibitor. Its chemical formula is C₁₉H₁₉N₃O₂S, with a molecular weight of approximately 351.44 g/mol.
Linperlisib primarily undergoes metabolic transformations after administration. Key reactions include:
These metabolic pathways are critical for determining the pharmacokinetics and potential drug interactions associated with linperlisib. Understanding these reactions helps optimize dosing regimens and minimize adverse effects .
Linperlisib exerts its therapeutic effects by selectively inhibiting PI3Kδ, which is integral to the signaling pathways that regulate cell growth and survival in lymphocytes. By blocking this pathway:
Clinical studies have demonstrated that linperlisib achieves an objective response rate of approximately 79.8% in patients with relapsed follicular lymphoma, underscoring its effectiveness in targeting this pathway .
Relevant analyses include thermal stability assessments and solubility studies that inform formulation development for oral administration .
Linperlisib is primarily utilized in clinical settings for treating relapsed or refractory follicular lymphoma. Its role as a targeted therapy represents a significant advancement in cancer treatment strategies, particularly for patients who have exhausted other treatment options.
Additionally, ongoing research explores its potential applications in other malignancies where PI3Kδ plays a critical role, including chronic lymphocytic leukemia and various solid tumors .
The successful integration of linperlisib into therapeutic regimens highlights the importance of targeted therapies in modern oncology, providing hope for improved outcomes in challenging cases.
Linperlisib (YY-20394) is an orally bioavailable phosphoinositide 3-kinase delta (PI3Kδ) inhibitor distinguished by its high isoform selectivity. Unlike pan-PI3K inhibitors, linperlisib exhibits >30-fold greater selectivity for PI3Kδ over α, β, and γ isoforms. This specificity arises from its unique binding mode within the ATP-binding cleft of the PI3Kδ catalytic subunit, forming hydrogen bonds with conserved residues (e.g., Val828) and hydrophobic interactions with Trp760 and Met752. Preclinical studies confirm an IC50 of 1.2 nM against PI3Kδ, compared to 44.7 nM for PI3Kγ and >500 nM for PI3Kα/β [1] [6].
Structurally, linperlisib contains a purine-trione scaffold that confers enhanced binding stability. Kinetic analyses reveal slow dissociation kinetics (residence time >120 minutes), enabling sustained target engagement even after plasma clearance. This prolonged inhibition suppresses PIP3 production more effectively than first-generation inhibitors like idelalisib. Notably, linperlisib’s renal excretion profile minimizes hepatic toxicities associated with intestinally metabolized PI3Kδ inhibitors [1] [9].
Table 1: Selectivity Profile of Linperlisib Against PI3K Isoforms
Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kδ) |
---|---|---|
PI3Kδ | 1.2 | 1.0 |
PI3Kγ | 44.7 | 37.3 |
PI3Kα | >500 | >416 |
PI3Kβ | >500 | >416 |
PI3Kδ inhibition by linperlisib disrupts the PI3K/AKT/mTOR (PAM) axis, a hyperactivated pathway in 50% of hematological malignancies. Upon binding, linperlisib blocks PIP2 phosphorylation to PIP3, preventing PDK1-mediated AKT phosphorylation at Thr308. In follicular lymphoma (FL) cell lines, linperlisib reduces p-AKT (Ser473) by >80% within 2 hours, with concomitant suppression of mTORC1 targets S6K and 4EBP1 [2] [6].
Transcriptomic analyses in diffuse large B-cell lymphoma (DLBCL) models reveal that linperlisib:
Table 2: Linperlisib-Induced Modulation of PAM Pathway Components
Target | Phosphorylation Change | Functional Consequence |
---|---|---|
AKT (Ser473) | ↓ 85% | Reduced cell survival |
S6K (Thr389) | ↓ 78% | Inhibited protein translation |
4EBP1 (Thr37/46) | ↓ 82% | Derepressed eIF4E-mediated oncogenesis |
GSK-3β (Ser9) | ↓ 70% | Activated pro-apoptotic signaling |
Linperlisib dismantles pro-survival crosstalk between malignant B-cells and the tumor microenvironment (TME). By inhibiting PI3Kδ, linperlisib blocks BCR-induced activation of SYK, BTK, and PLCγ2. In chronic lymphocytic leukemia (CLL), this reduces calcium flux by 92% and NF-κB nuclear translocation by 75%, abrogating antigen-driven proliferation [3] [5].
Within the TME, linperlisib:
Spatial profiling in DLBCL biopsies shows linperlisib reduces malignant B-cell/TAM interactions by 60%, dismantling protective niche microarchitecture. This TME reprogramming enhances CD8+ T-cell infiltration while depleting immunosuppressive Tregs [4] [8].
Linperlisib exerts genome-wide transcriptional effects via FOXO1 reactivation and NF-κB suppression. In PI3Kδ-inhibited cells, nuclear FOXO1 levels increase 3.5-fold, activating pro-apoptotic genes (BIM, PUMA, TRAIL) while repressing MYC and BCL6. ChIP-seq analyses confirm FOXO1 binding at promoters of 712 survival-related genes [1] [6].
Notably, linperlisib:
Table 3: Key Transcriptional Changes Induced by Linperlisib in Lymphoma Models
Gene Category | Representative Genes | Regulation | Fold-Change |
---|---|---|---|
Apoptosis | BIM, PUMA, NOXA | Upregulation | +3.1 to +5.8 |
Cell Cycle | CCND1, CDK4, CDK6 | Downregulation | -2.4 to -4.7 |
Chemokines | CCL3, CCL4, CXCL13 | Downregulation | -3.9 to -8.2 |
Metabolic Enzymes | HK2, LDHA, GLUT1 | Downregulation | -2.8 to -6.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7